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molecular formula C20H15N3O B2437251 Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]- CAS No. 184098-17-7

Ethanone, 1-[1-[3-(3-pyridinyl)phenyl]-1H-benzimidazol-5-yl]-

Cat. No. B2437251
M. Wt: 313.36
InChI Key: NMXLBDUSUXYEKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05922724

Procedure details

5-acetyl-2-(3-(3-pyridyl)phenylamino)aniline (5 g, 16.5 mmol) in formic acid (50 ml) is stirred at 90° C. for 1.5 hours. The cooled reaction mixture is made alkaline by addition of 12 M NaOH. 5-acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole is filtered off washed with water and dried. Quantitative yield. m.p. 195-97° C.
Name
5-acetyl-2-(3-(3-pyridyl)phenylamino)aniline
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[CH:5]=[CH:6][C:7]([NH:11][C:12]2[CH:17]=[CH:16][CH:15]=[C:14]([C:18]3[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=3)[CH:13]=2)=[C:8]([CH:10]=1)[NH2:9])(=[O:3])[CH3:2].[OH-].[Na+].[CH:26](O)=O>>[C:1]([C:4]1[CH:5]=[CH:6][C:7]2[N:11]([C:12]3[CH:17]=[CH:16][CH:15]=[C:14]([C:18]4[CH:19]=[N:20][CH:21]=[CH:22][CH:23]=4)[CH:13]=3)[CH:26]=[N:9][C:8]=2[CH:10]=1)(=[O:3])[CH3:2] |f:1.2|

Inputs

Step One
Name
5-acetyl-2-(3-(3-pyridyl)phenylamino)aniline
Quantity
5 g
Type
reactant
Smiles
C(C)(=O)C=1C=CC(=C(N)C1)NC1=CC(=CC=C1)C=1C=NC=CC1
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled reaction mixture
FILTRATION
Type
FILTRATION
Details
5-acetyl-1-(3-(3-pyridyl)phenyl)benzimidazole is filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(=O)C1=CC2=C(N(C=N2)C2=CC(=CC=C2)C=2C=NC=CC2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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